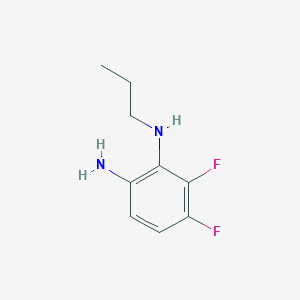

5,6-Difluoro-1-N-propylbenzene-1,2-diamine

Description

5,6-Difluoro-1-N-propylbenzene-1,2-diamine (CAS: 1249165-13-6) is a fluorinated aromatic diamine featuring two fluorine atoms at the 5- and 6-positions of the benzene ring and an N-propyl substituent at the 1-position. This compound is structurally significant as a precursor in pharmaceutical and agrochemical synthesis, where fluorine atoms enhance metabolic stability and bioavailability . For example, 4-(substituted)-5-fluorobenzene-1,2-diamines are prepared by reducing nitro compounds with SnCl₂·2H₂O under reflux, followed by alkaline workup and purification . The instability of such diamines often necessitates immediate use in subsequent reactions .

Properties

IUPAC Name |

3,4-difluoro-2-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4,13H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZUSDFDSSPZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine typically involves the reaction of 5,6-difluorobenzene-1,2-diamine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1-N-propylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

5,6-Difluoro-1-N-propylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and synthetic differences between 5,6-Difluoro-1-N-propylbenzene-1,2-diamine and analogs:

*Calculated based on formula C₉H₁₂F₂N₂.

Key Observations:

- Fluorination Patterns : The target compound’s 5,6-difluoro configuration on a benzene ring contrasts with 4,4-difluoropiperidine (cyclic fluorine) and 2,6-difluoropyridin-3-amine (heterocyclic fluorine). Fluorine in aromatic systems enhances electron-withdrawing effects, influencing reactivity in electrophilic substitutions .

- N-Propyl Substituent : The N-propyl group in the target compound may improve lipophilicity compared to unsubstituted diamines like 2-nitro-1,4-phenylenediamine, which lacks alkyl chains .

Stability and Reactivity

- Instability of Diamines: Both this compound and non-fluorinated analogs like 1,4-phenylenediamine are prone to oxidation. However, fluorine’s electron-withdrawing effect may slow degradation compared to nitro-derived diamines .

- Reactivity in Further Reactions : The N-propyl group in the target compound may facilitate alkylation or cyclization reactions, whereas 2,6-difluoropyridin-3-amine’s pyridine ring enables metal-catalyzed cross-couplings .

Biological Activity

5,6-Difluoro-1-N-propylbenzene-1,2-diamine is an aromatic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFN

- Structural Features :

- Two fluorine atoms located at the 5 and 6 positions on the benzene ring.

- A propyl group attached to the nitrogen atom of the diamine functional group.

The presence of fluorine enhances lipophilicity and stability, which are crucial for biological interactions. The diamine functional group suggests potential for forming hydrogen bonds, further influencing its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets. The primary mechanisms include:

- Binding Affinity : The compound exhibits significant binding affinity to specific receptors and enzymes, which is critical for its pharmacological effects.

- Electrophilic Substitution : Its aromatic nature allows it to participate in electrophilic substitution reactions, potentially leading to the formation of more complex biologically active molecules .

- Antioxidant Activity : Similar compounds have shown neuroprotective effects by reducing oxidative stress in neuronal cell lines, suggesting that this compound may also possess antioxidant properties .

Comparative Analysis with Related Compounds

To understand the biological potential of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-N-isopropylbenzene-1,2-diamine | Isopropyl group instead of propyl | Different steric effects due to branching |

| 4-Fluoroaniline | Single fluorine atom on aniline | Lacks propyl group; simpler structure |

| 3-Fluorobenzene | Fluorination at a different position | No amine groups; primarily aromatic |

| 3,4-Difluoroaniline | Two fluorines on aniline | Potentially different reactivity due to position |

This table highlights how variations in structure can lead to differences in biological activity and reactivity.

Neuroprotective Effects

A study focusing on compounds with similar structures demonstrated that they could protect neuronal cells from oxidative stress. For instance, derivatives of benzodiazepinones showed significant reductions in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells under stress conditions . This suggests that this compound may exhibit comparable neuroprotective effects.

Binding Studies

Interaction studies involving this compound have indicated its potential as a lead compound for drug development targeting specific protein-protein interactions. These studies focus on quantifying its binding affinity to various receptors involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.